

# An In-depth Technical Guide to 2-Iodotoluene: Properties, Synthesis, and Reactions

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## Compound of Interest

Compound Name: 2-Iodotoluene

Cat. No.: B057078

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This technical guide provides a comprehensive overview of **2-iodotoluene**, a key organoiodine compound utilized as a versatile intermediate in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and significant reactions, and includes spectroscopic data for characterization.

## Core Properties of 2-Iodotoluene

**2-Iodotoluene**, also known as 1-iodo-2-methylbenzene, is a colorless to pale yellow liquid at room temperature. Its fundamental properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification of **2-Iodotoluene**

Identifier	Value
CAS Number	615-37-2[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> I[3]
Molecular Weight	218.03 g/mol [2]
IUPAC Name	1-iodo-2-methylbenzene[3]
Synonyms	o-Iodotoluene, o-Tolyl iodide

Table 2: Physical and Chemical Properties of **2-Iodotoluene**

Property	Value
Appearance	Clear colorless to pale yellow or pink to red liquid[3][4]
Boiling Point	211 °C (lit.)[2]
Density	1.713 g/mL at 25 °C (lit.)[2]
Refractive Index (n <sub>20/D</sub> )	1.608 (lit.)[2]
Solubility	Insoluble in water; Soluble in benzene, alcohol, and ether.[4]

Table 3: Safety Information for **2-Iodotoluene**

Hazard Statement	Precautionary Statement
Causes skin irritation.	Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation.	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray.

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-iodotoluene**. The following table summarizes key data from various spectroscopic techniques.

Table 4: Spectroscopic Data for **2-Iodotoluene**

Spectroscopy	Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 399.65 MHz)	$\delta$ (ppm): 7.775, 7.20, 6.826, 2.396[5]
$^{13}\text{C}$ NMR	(Data available, specific shifts vary with solvent and instrument)
Infrared (IR)	Conforms to structure[3]
Mass Spectrometry (MS)	m/z: 218 (M+), 91[6]

## Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-iodotoluene** and its application in key organic reactions.

### Synthesis of 2-Iodotoluene

Method 1: From o-Methylphenylboronic Acid

This method describes the synthesis of **2-iodotoluene** from o-methylphenylboronic acid.

Materials:

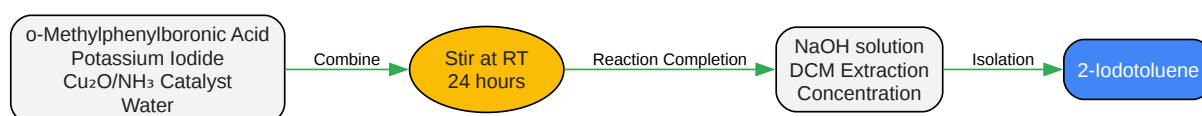
- o-Methylphenylboronic acid (135.8 mg)
- Potassium iodide (0.830 g)
- Cuprous oxide/ $\text{NH}_3$  catalytic system (0.2 mL)
- Water (2 mL)
- 2 mol/L Sodium hydroxide solution (1.5 mL)
- Dichloromethane

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, combine 0.2 mL of the cuprous oxide/ $\text{NH}_3$  catalytic system, 135.8 mg of o-methylphenylboronic acid, 0.830 g of potassium

iodide, and 2 mL of water.[7]

- Stir the reaction mixture at room temperature in an open system for 24 hours.[7]
- After the reaction is complete, add 1.5 mL of 2 mol/L sodium hydroxide solution.[7]
- Extract the mixture with dichloromethane (3 x 2 mL).[7]
- Combine the organic phases and concentrate to obtain **2-iodotoluene**. The reported yield is 81%.[7]



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### Synthesis of **2-Iodotoluene** from o-Methylphenylboronic Acid.

#### Method 2: From o-Bromotoluene

This protocol outlines the synthesis of **2-iodotoluene** from o-bromotoluene.

#### Materials:

- o-Bromotoluene (42.8 mg, 0.25 mmol)
- Tetramethylammonium iodide (150.79 mg, 0.75 mmol)
- Cuprous oxide (3.6 mg, 0.025 mmol)
- L-proline (5.8 mg, 0.05 mmol)
- Purified ethanol (1.5 mL)
- Ethyl acetate

#### Procedure:

- To a 25 mL Schlenk flask, add 42.8 mg of o-bromotoluene, 150.79 mg of tetramethylammonium iodide, 3.6 mg of cuprous oxide, and 5.8 mg of L-proline.[7]
- Add 1.5 mL of purified ethanol to the flask.[7]
- Heat the reaction mixture at 110°C for 30 hours.[7]
- After the reaction, filter the solution through a silica gel column into a 10 mL volumetric flask.
- Use ethyl acetate to quantitatively adjust the volume of the solution. The yield of **2-iodotoluene** is determined by gas chromatography to be 28%.[7]



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Synthesis of **2-iodotoluene** from o-Bromotoluene.

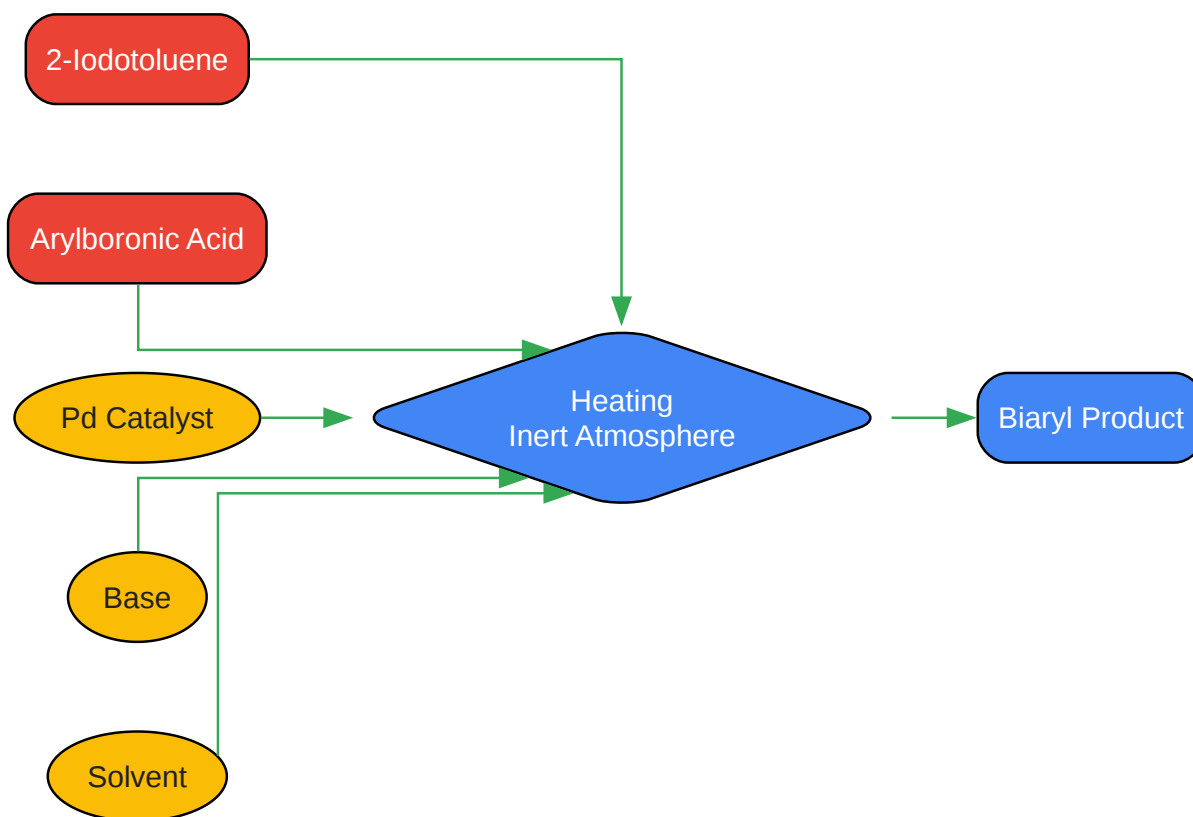
## Suzuki Coupling Reaction

**2-iodotoluene** is a suitable substrate for Suzuki coupling reactions, a powerful method for the formation of carbon-carbon bonds.

General Procedure:

- In a reaction vessel, combine **2-iodotoluene**, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>).
- Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water).
- Heat the mixture under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC-MS.
- After cooling, perform an aqueous workup and extract the product with an organic solvent.

- Purify the product by column chromatography.



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Generalized workflow for the Suzuki coupling of **2-Iodotoluene**.

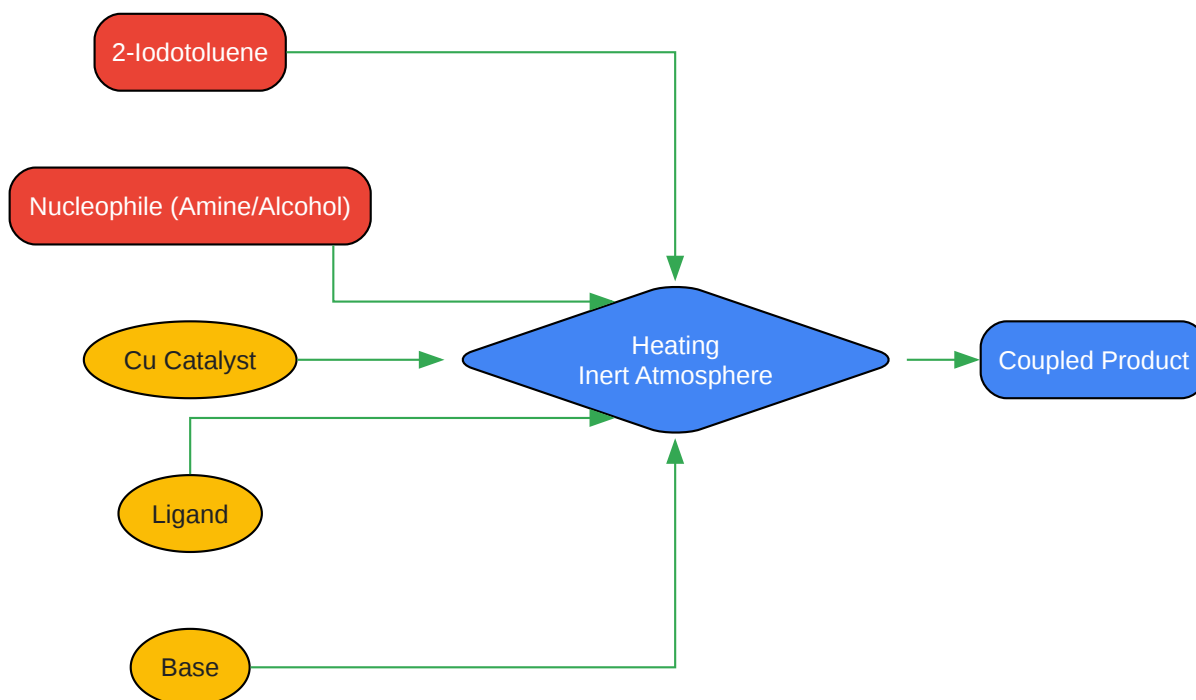
## Ullmann Coupling Reaction

The Ullmann reaction is a classic method for forming carbon-carbon or carbon-heteroatom bonds, often utilizing copper catalysts. **2-Iodotoluene** can be used in Ullmann-type couplings. For instance, it can react with amines to form N-aryl products.

General Procedure:

- Combine **2-iodotoluene**, a nucleophile (e.g., an amine or alcohol), a copper catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g.,  $K_3PO_4$ ) in a suitable solvent (e.g., toluene).
- Heat the reaction mixture under an inert atmosphere for a specified time.

- After the reaction, the mixture is typically filtered and the filtrate is concentrated.
- The crude product is then purified, often by column chromatography.



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Generalized workflow for the Ullmann coupling of **2-Iodotoluene**.

## Synthesis of Aryl-Substituted Quinones

While **2-iodotoluene** is a versatile building block, a specific, well-documented protocol for its direct use in the synthesis of aryl-substituted quinones is not readily available in the reviewed literature. Generally, the synthesis of such compounds might be approached through a multi-step sequence, potentially involving a cross-coupling reaction to introduce the aryl group, followed by oxidation of the resulting substituted toluene derivative to the corresponding quinone. Further research would be required to develop a specific and optimized protocol for this transformation.

## Conclusion

**2-Iodotoluene** is a valuable and versatile chemical intermediate with well-defined properties. The experimental protocols provided in this guide for its synthesis and its application in fundamental carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki and Ullmann couplings, highlight its importance in organic synthesis. The comprehensive data presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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